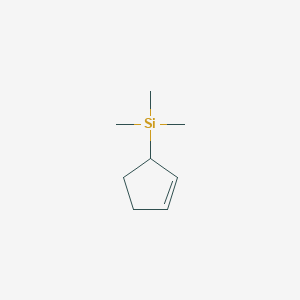

3-(Trimethylsilyl)cyclopentene

Description

Significance of Silylcyclopentene Scaffolds in Synthetic Organic Chemistry

Silylcyclopentene scaffolds, such as the one found in 3-(Trimethylsilyl)cyclopentene, are valuable intermediates in organic synthesis. The cyclopentene (B43876) core is a common structural motif in numerous natural products and biologically active molecules. royalsocietypublishing.org The presence of the silyl (B83357) group offers several strategic advantages in the construction of these complex targets.

One of the primary applications of silylcyclopentenes is in regiocontrolled annulation reactions to form five-membered rings. acs.orgacs.org The "TMS-cyclopentene annulation," for instance, involves the reaction of (trimethylsilyl)allenes with electron-deficient alkenes or alkynes to produce highly substituted trimethylsilyl-cyclopentene derivatives. researchgate.net This methodology provides a powerful tool for the stereoselective synthesis of cyclopentanoids.

Furthermore, the silyl group in these scaffolds can direct subsequent chemical transformations. For example, the reaction of optically active cyclic allylsilanes like (S)-3-(trimethylsilyl)cyclopentene with electrophiles can proceed with high stereoselectivity, allowing for the synthesis of enantioenriched products. researchgate.net The silyl group can also be readily removed or converted into other functional groups, such as a hydroxyl group, through oxidative cleavage of the carbon-silicon bond, further enhancing the synthetic versatility of these scaffolds. researchgate.net

The cyclopentene moiety itself can participate in various reactions, including cycloadditions, to build more complex molecular architectures. cymitquimica.com The strategic placement of the silyl group can influence the regio- and stereoselectivity of these reactions.

Overview of Organosilicon Compounds and their Synthetic Utility

Organosilicon compounds have a rich history dating back to the 19th century and have since become essential tools for organic chemists. numberanalytics.com Their utility stems from a combination of their stability, reactivity, and the selectivity they can induce in chemical reactions. numberanalytics.com

Key Properties and Applications:

Protecting Groups: One of the most widespread uses of organosilicon compounds is as protecting groups for functional groups like alcohols, amines, and carboxylic acids. numberanalytics.comias.ac.in The trimethylsilyl (B98337) (TMS) group, for example, can be easily introduced and subsequently removed under mild conditions, often using a fluoride (B91410) ion source. numberanalytics.comlkouniv.ac.in

Activation of Carbon-Silicon Bonds: The silicon-carbon bond, while generally stable, can be activated towards cleavage by electrophiles. nih.gov This activation can be enhanced by the formation of hypercoordinate silicon species, a concept that has become fundamental in synthetic organic chemistry. nih.gov This property is exploited in reactions like the Tamao-Fleming oxidation.

Stabilization of Adjacent Charges: Silicon has the ability to stabilize both a-carbanions and β-carbocations. ias.ac.in The stabilization of a β-carbocation, known as the β-silyl effect, is particularly important in the chemistry of allylsilanes and vinylsilanes, influencing the regioselectivity of electrophilic attack. ias.ac.innih.gov

Hydrosilylation: The addition of a silicon-hydride bond across a double or triple bond, known as hydrosilylation, is a powerful method for forming carbon-silicon bonds. scispace.comdntb.gov.ua This reaction, often catalyzed by transition metals like palladium, can be performed asymmetrically to produce chiral organosilanes. scispace.comscientificspectator.com Asymmetric hydrosilylation of cyclopentadiene, for example, is a key method for preparing optically active 3-(silyl)cyclopentenes. scispace.comscientificspectator.comoup.com

Precursors to Advanced Materials: Organosilicon compounds are fundamental to the production of silicones, which are polymers with a wide range of applications, including lubricants, sealants, and in the medical field. numberanalytics.comias.ac.in

The versatility of organosilicon compounds continues to drive innovation in synthetic methodology, enabling the construction of increasingly complex and functionally diverse molecules. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

cyclopent-2-en-1-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Si/c1-9(2,3)8-6-4-5-7-8/h4,6,8H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHNKPHOTZMXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375374 | |

| Record name | 3-(TRIMETHYLSILYL)CYCLOPENTENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14579-08-9 | |

| Record name | 3-(TRIMETHYLSILYL)CYCLOPENTENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Trimethylsilyl Cyclopentene

Fundamental Reaction Types

Electrophilic Additions to the Cyclopentene (B43876) Double Bond

Electrophilic attack on the double bond of 3-(trimethylsilyl)cyclopentene is a key reaction pathway, heavily influenced by the β-silicon effect. The reaction proceeds via the formation of a carbocation intermediate, which is significantly stabilized by the adjacent trimethylsilyl (B98337) group. This stabilization dictates the regioselectivity and stereochemistry of the addition.

The general mechanism for electrophilic addition involves the initial attack of an electrophile (E+) on the cyclopentene double bond. This attack is regioselective, with the electrophile adding to the carbon atom further from the silyl (B83357) group (C-2) to form a carbocation at the carbon bearing the silyl group (C-3). This carbocation is stabilized by the β-silicon effect. Subsequent attack by a nucleophile (Nu-) on the carbocation intermediate leads to the final product.

Table 1: Regioselectivity in Electrophilic Additions to Allylsilanes

| Electrophile (E+) | Nucleophile (Nu-) | Major Product Regioisomer |

|---|---|---|

| H+ | Cl- | 1-chloro-2-(trimethylsilyl)cyclopentane |

| Br+ | Br- | 1,2-dibromo-3-(trimethylsilyl)cyclopentane |

| I+ | I- | 1,2-diiodo-3-(trimethylsilyl)cyclopentane |

Note: The table illustrates the expected regioselectivity based on the principles of the β-silicon effect in analogous allylsilane systems.

Nucleophilic Reactions Involving Silyl-Activated Centers

While less common than electrophilic additions to the double bond, nucleophilic reactions can occur at the silicon center or at carbon centers activated by the silyl group. The silicon atom in the trimethylsilyl group is electrophilic and can be attacked by strong nucleophiles, leading to cleavage of the carbon-silicon bond.

In certain contexts, particularly with transition metal catalysis, the trimethylsilyl group can act as a leaving group in nucleophilic substitution reactions. For instance, allylsilanes containing tethered nucleophiles can undergo palladium(II)-catalyzed cyclization. nih.gov This process involves the formation of an η³-allylpalladium intermediate through the displacement of the silyl group, which is then attacked by the internal nucleophile. nih.gov The cleavage of the carbon-silicon bond in such reactions is often facilitated by the coordination of a ligand, such as a chloride ion, to the silicon atom. nih.gov

Pericyclic Reactions and Rearrangements

This compound and related silyl-substituted cyclic systems can participate in pericyclic reactions, including cycloadditions and sigmatropic rearrangements. The trimethylsilyl group can influence the stereoselectivity and regioselectivity of these concerted reactions.

Photochemical rearrangements of silyl-substituted cyclic dienones, which share structural similarities, have been observed to proceed through a type A photorearrangement to form bicyclic systems. acs.orgnih.gov These intermediates can then undergo further rearrangements. For example, acid-catalyzed protiodesilylative rearrangement of 5-trimethylsilylbicyclo[3.1.0]hex-3-en-2-ones leads to the formation of 4-alkylidene-2-cyclopenten-1-ones. acs.orgnih.gov This rearrangement is driven by the stabilization of a carbocation intermediate by the β-silicon effect. acs.org

Sigmatropic rearrangements, which involve the intramolecular migration of a σ-bond, are also influenced by the presence of a silyl group. wikipedia.org For instance, the reddit.comreddit.com-sigmatropic rearrangement of silyl ketene acetals derived from allylic esters is a well-established synthetic method. beilstein-journals.org In the context of this compound derivatives, such rearrangements could be envisioned, with the silyl group directing the course of the reaction.

Influence of the Trimethylsilyl Group on Reactivity

The β-Silicon Effect in Carbocation Stability and Reactivity

The β-silicon effect is a dominant factor governing the reactivity of this compound. This effect describes the stabilization of a positive charge on a carbon atom that is β (in the second position) to a silicon atom. chemeurope.comwikipedia.org This stabilization arises from hyperconjugation, which involves the overlap of the filled σ orbital of the carbon-silicon bond with the empty p-orbital of the carbocation. chemeurope.combaranlab.org This interaction delocalizes the positive charge and lowers the energy of the carbocationic intermediate.

The prerequisite for effective β-silicon stabilization is an antiperiplanar relationship between the C-Si bond and the leaving group or the empty p-orbital of the carbocation. chemeurope.comwikipedia.org This stereoelectronic requirement has significant consequences for the stereochemistry of reactions involving carbocation intermediates. In electrophilic additions to this compound, the attack of the electrophile occurs in a way that allows the developing positive charge to be stabilized by the β-silicon atom.

Table 2: Relative Solvolysis Rates Illustrating the β-Silicon Effect

| Substrate | Relative Rate (k/k₀) |

|---|---|

| Cyclopentyl tosylate | 1 |

| 3-(Trimethylsilyl)cyclopentyl tosylate | ~10⁴ - 10⁶ |

| 2-Adamantyl tosylate | 1 |

Note: This table provides a qualitative comparison based on data from analogous systems demonstrating the significant rate acceleration due to the β-silicon effect.

The β-silicon effect not only accelerates reactions proceeding through carbocation intermediates but also directs the regiochemical outcome of such reactions. wikipedia.org For example, in the acid-catalyzed rearrangement of 5-trimethylsilylbicyclo[3.1.0]hex-3-en-2-ones, cleavage of the C(1)-C(6) bond is favored because it leads to a carbocation stabilized by the β-silicon effect. acs.org

Steric and Electronic Perturbations by the Trimethylsilyl Moiety

Beyond the powerful β-silicon effect, the trimethylsilyl group also exerts steric and electronic influences on the reactivity of the cyclopentene ring.

Steric Effects: The trimethylsilyl group is sterically bulky. This steric hindrance can influence the stereochemical outcome of reactions by directing the approach of reagents to the less hindered face of the cyclopentene ring. In some cases, steric effects can compete with or override the stereoelectronic preferences dictated by the β-silicon effect.

Electronic Effects: The trimethylsilyl group is generally considered to be electron-donating through inductive effects and hyperconjugation. u-tokyo.ac.jp This electron-donating nature increases the electron density of the cyclopentene double bond, potentially enhancing its reactivity towards electrophiles. The polarization of the C-Si bond, with silicon being more electropositive than carbon, also contributes to the electronic landscape of the molecule. wikipedia.org These electronic perturbations can influence not only the rate of reaction but also the stability of intermediates and transition states. In some contexts, particularly when directly attached to a π-system, the silyl group can also exhibit electron-withdrawing effects through interactions with its σ* orbitals. u-tokyo.ac.jp

Detailed Mechanistic Pathways

The reactivity of this compound and related silylated compounds is characterized by complex and fascinating mechanistic pathways. The presence of the trimethylsilyl group exerts a profound influence on the stability of intermediates and the energy of transition states, enabling reactions that would otherwise be unfavorable. This section delves into the detailed mechanisms of key transformations, including silylium-ion-promoted reactions and various molecular rearrangements.

Silylium-Ion-Promoted Reaction Mechanisms

Silylium ions (R₃Si⁺) are highly electrophilic species that can initiate a variety of chemical transformations. researchgate.net In the context of silylated cyclopentenes and related structures, silylium ions act as potent promoters for annulation reactions, facilitating the construction of five-membered rings through a cascade of cationic intermediates. nih.govacs.orgnih.govacs.org These reactions are often catalytic, with the silylium ion being regenerated in the final step of the cycle to propagate the process. nih.govacs.orgnih.govacs.orgresearchgate.net

A notable example is the (3+2) annulation of allenylsilanes with internal alkynes to form 4-methylenecyclopentenes. nih.govacs.orgnih.govacs.org The reaction is initiated by the transfer of a silylium ion to the alkyne, which generates a β-silicon-stabilized vinyl cation. nih.govacs.org This highly reactive intermediate then orchestrates a series of events, including nucleophilic attack, hydride shifts, and electrocyclization, ultimately leading to the cyclopentene product. nih.govacs.org The catalytic cycle is sustained by the release and recapture of the silylium ion promoter. nih.govacs.orgnih.gov

A crucial step in many silylium-ion-promoted annulations is the electrocyclization of a pentadienyl cation intermediate to form a more stable allyl cation. nih.govacs.orgnih.gov This mechanistic pathway has been elucidated through a combination of experimental observations and Density Functional Theory (DFT) calculations. nih.govacs.org

The reaction sequence typically proceeds as follows:

Initiation : A silylium ion activates an internal alkyne, generating a β-silicon-stabilized vinyl cation. nih.govacs.org

Nucleophilic Attack : A nucleophile, such as a propargylsilane (formed from rapid isomerization of an allenylsilane), attacks the vinyl cation. nih.govacs.orgnih.gov

nih.govnih.gov-Hydride Shift : The resulting vinyl cation intermediate undergoes an intramolecular nih.govnih.gov-hydride shift to form a pentadienyl cation. nih.govacs.orgnih.gov This step is generally facile with a low activation barrier. nih.govacs.org

4π-Electrocyclization : The pentadienyl cation then undergoes a conrotatory 4π-electrocyclization to yield a cyclopentenyl allyl cation. nih.govacs.org

Product Formation : Subsequent steps, such as another hydride shift and elimination of the silylium ion, lead to the final cyclopentene product and regeneration of the catalyst. nih.govacs.org

DFT calculations have provided quantitative insight into the energetics of this cascade. The key electrocyclization step is highly favorable, proceeding over a low barrier to form a thermodynamically more stable allyl cation. nih.govacs.org

Table 1: Calculated Gibbs Free Energy Barriers for Key Mechanistic Steps

| Mechanistic Step | Intermediate/Transition State | Calculated Barrier (kcal/mol) |

| nih.govnih.gov-Hydride Shift | Pentadienyl Cation Formation (TS3⁺) | 8.5 nih.govacs.org |

| 4π-Electrocyclization | Allyl Cation Formation (TS4⁺) | 10.9 nih.govacs.org |

| Silylium Ion Transfer | Catalyst Regeneration (TS6⁺) | 17.3 nih.govacs.org |

This data represents a specific reaction system involving the annulation of propargylsilane with an alkyne, as determined by DFT calculations. nih.govacs.org

Vinyl cations are dicoordinated carbocations that have been the subject of extensive study for decades. escholarship.org Despite their historical significance, their application in synthesis was often limited to intramolecular processes or solvolysis reactions. escholarship.org The advent of silylium-ion catalysis has enabled the generation of these reactive intermediates under mild conditions, unlocking new reaction pathways. escholarship.org

In the mechanisms discussed, β-silicon-stabilized vinyl cations are pivotal. nih.govacs.org The β-silicon effect refers to the stabilization of a positive charge on a carbon atom that is beta to a silicon atom. This stabilization facilitates the formation of the vinyl cation intermediate. These transient species are highly electrophilic and can be trapped by various nucleophiles or undergo further reactions. uvm.eduuvm.edunih.gov For instance, they can participate in:

Nucleophilic Attack : As seen in the annulation reactions where they are attacked by propargylsilanes. nih.govacs.org

C-H Insertion : Vinyl cations can act as carbene surrogates, inserting into unactivated C-H bonds to form cyclopentenone rings after a series of steps. escholarship.orguvm.eduuvm.edusemanticscholar.org

Rearrangements : They can undergo rearrangements such as 1,2-silyl shifts to form regioisomeric vinyl cations. nih.gov

While direct observation of these vinyl cation intermediates is challenging due to their high reactivity, their existence is strongly supported by computational studies and the nature of the final products formed. nih.govescholarship.org The use of weakly coordinating anions (WCAs) in conjunction with silylium ion precursors helps to generate kinetically persistent vinyl cation–WCA ion pairs, which allows them to participate in intermolecular reactions. escholarship.org

Transition Metal-Mediated Reaction Mechanisms

Transition metals play a pivotal role in activating and functionalizing this compound, enabling a variety of synthetically useful transformations. The following sections delve into the mechanistic details of cobalt- and copper-catalyzed reactions involving this substrate.

The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that constructs a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex like dicobalt octacarbonyl (Co₂(CO)₈) nih.govwikipedia.orgorganic-chemistry.org. The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction proceeds through several key steps wikipedia.orgmdpi.com:

Alkyne Complexation: Initially, the alkyne reacts with dicobalt octacarbonyl to form a stable hexacarbonyl-alkyne complex.

Alkene Coordination: Subsequent coordination of the alkene, in this case, this compound, to one of the cobalt centers occurs, usually with the dissociation of a carbon monoxide ligand.

Oxidative Cyclization: This is followed by an intramolecular oxidative cyclization to form a cobaltacyclopentene intermediate.

Carbonyl Insertion: A migratory insertion of a carbonyl group into a cobalt-carbon bond of the metallacycle takes place.

Reductive Elimination: The final step is a reductive elimination that releases the cyclopentenone product and regenerates a cobalt species.

The presence of the trimethylsilyl group on the cyclopentene ring can influence both the rate and regioselectivity of the reaction. Steric hindrance from the bulky trimethylsilyl group may direct the coordination of the cobalt-alkyne complex to the less hindered face of the cyclopentene double bond. Furthermore, the electronic properties of the silicon atom can affect the electron density of the double bond, thereby influencing the rate of coordination to the cobalt center.

While specific studies on this compound in the Pauson-Khand reaction are not extensively documented, research on silyl enol ethers in intramolecular Pauson-Khand reactions demonstrates the compatibility of silyl groups in this transformation, leading to the formation of oxygenated cyclopentenone products acs.org. The reaction proceeds efficiently, indicating that the silyl group does not inhibit the key steps of the catalytic cycle acs.org. The regioselectivity of the Pauson-Khand reaction is influenced by both steric and electronic factors mdpi.com. With substituted alkenes, the reaction can lead to a mixture of regioisomers, although the steric bulk of the trimethylsilyl group in this compound would be expected to exert a significant directing effect.

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Formation of a stable alkyne-dicobalt hexacarbonyl complex. | Alkyne-Co₂(CO)₆ Complex |

| 2 | Coordination of the alkene to a cobalt center. | Alkene-Alkyne-Co₂(CO)₅ Complex |

| 3 | Formation of a cobaltacyclopentene. | Cobaltacyclopentene |

| 4 | Migratory insertion of carbon monoxide. | Acyl-Cobaltacycle |

| 5 | Reductive elimination to yield the product. | Cyclopentenone Product |

Copper-catalyzed reactions provide a versatile platform for the formation of carbon-silicon bonds. The addition of a silyl group across the double bond of this compound can be envisioned to proceed via a silylcupration mechanism. Although specific literature on this reaction with this compound is scarce, the general mechanism can be inferred from studies on similar substrates.

The catalytic cycle is thought to involve the following steps:

Formation of a Silylcopper(I) Species: A silylmetal reagent, such as a silyllithium or silylborane, reacts with a copper(I) salt to generate a highly reactive silylcopper(I) intermediate.

Alkene Coordination: The double bond of this compound coordinates to the copper center of the silylcopper(I) species.

Silylcupration: This is followed by the syn-addition of the silyl and copper moieties across the double bond, forming a new carbon-silicon bond and a carbon-copper bond. The regioselectivity of this step is influenced by both steric and electronic factors. The bulky trimethylsilyl group already present on the ring would likely direct the incoming silyl group to the less hindered carbon of the double bond and the copper to the more substituted carbon.

Functionalization/Protonolysis: The resulting organocopper intermediate can then be trapped by an electrophile or undergo protonolysis to yield the final product and regenerate the copper catalyst.

The stereochemistry of the addition is typically syn, meaning that the silyl group and the copper atom add to the same face of the double bond. The facial selectivity would be influenced by the existing trimethylsilyl group, which would likely direct the incoming reagents to the opposite face of the ring.

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Generation of the active silylcopper(I) reagent. | R₃Si-Cu(I) |

| 2 | Coordination of the cyclopentene double bond to the copper center. | π-Complex |

| 3 | Syn-addition of the silyl and copper groups across the double bond. | Alkylcopper(I) Intermediate |

| 4 | Reaction with an electrophile or proton source to give the product and regenerate the catalyst. | Final Silylated Product |

Kinetic and Thermodynamic Analysis of Reactions

The kinetic and thermodynamic parameters of a reaction provide crucial insights into its feasibility, rate, and mechanism. For reactions involving this compound, these parameters are influenced by factors such as ring strain, steric hindrance, and the electronic nature of the trimethylsilyl group.

A theoretical DFT study on the Pauson-Khand reaction of various cycloalkenes, including cyclopentene, provides valuable kinetic data. The study calculated the activation barriers for the reaction of hexacarbonyl(μ-propyne)dicobalt with cyclohexene, cyclopentene, and norbornene. The results indicate that cyclopentene has a lower activation barrier than cyclohexene, suggesting it is more reactive in this cycloaddition thieme-connect.de.

| Alkene | Calculated Activation Barrier (kcal/mol) |

|---|---|

| Cyclohexene | ~15 |

| Cyclopentene | 11 |

| Norbornene | 6 |

Applications of 3 Trimethylsilyl Cyclopentene in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

3-(Trimethylsilyl)cyclopentene serves as a foundational element for the construction of intricate molecular frameworks, primarily through its application in annulation reactions to create functionalized five-membered rings.

Access to Functionalized Five-Membered Carbocycles

The reaction of this compound and its derivatives with α,β-unsaturated ketones, in the presence of a Lewis acid, provides a regiocontrolled route to highly substituted cyclopentene (B43876) derivatives. This transformation, known as the Danheiser annulation or TMS-cyclopentene annulation, is a powerful method for the construction of five-membered carbocycles. The trimethylsilyl (B98337) group plays a crucial role in directing the regioselectivity of the annulation process, leading to a predictable substitution pattern in the resulting cyclopentene ring. This method allows for the creation of cyclopentenes with a variety of functional groups, which can be further elaborated into more complex structures.

The versatility of this approach is demonstrated by its application in the synthesis of functionalized angular triquinanes, a class of natural products characterized by a carbocyclic ring system. The strategy involves a [3+2] cycloaddition of a trimethylenemethane (TMM) equivalent with a functionalized bicyclo[3.3.0]oct-1-en-3-one, which itself can be accessed through methodologies related to silyl-substituted cyclopentenes nih.gov.

Precursor to Complex Molecular Architectures

Beyond the initial annulation product, the resulting functionalized trimethylsilyl-substituted cyclopentenes are versatile precursors for a wide array of more complex molecular architectures. The silicon-containing moiety can be readily transformed into other functional groups, such as hydroxyl or carbonyl groups, through Tamao-Fleming oxidation or other silicon-cleavage protocols. This subsequent functionalization opens avenues for the construction of elaborate molecular scaffolds. For instance, the cyclopentene ring can serve as a template for the stereoselective introduction of substituents, leading to the synthesis of densely functionalized cyclic systems.

Strategic Intermediates in Total Synthesis

The utility of this compound extends to its role as a strategic intermediate in the total synthesis of various natural products and their analogues, where the cyclopentene core is a key structural feature.

Total Synthesis of Natural Products Featuring (Trimethylsilyl)cyclopentene Annulation (e.g., Trinorguaiane Sesquiterpenes)

While a specific example of the Danheiser annulation in the total synthesis of a Trinorguaiane sesquiterpene is not prominently featured in readily available literature, the strategic importance of this methodology in the synthesis of complex natural products is well-documented. For instance, a late-stage Danheiser annulation was a key step in the total synthesis of the diterpenoid (−)-conidiogenone B tuni.fi. This reaction was employed to construct a tetraquinane skeleton with vicinal all-carbon quaternary centers, highlighting the power of this method in assembling highly congested and complex carbocyclic frameworks tuni.fi. The principles of this annulation are directly applicable to the synthesis of other natural products containing a five-membered ring, including the Trinorguaiane sesquiterpenes, which are characterized by a bicyclo[5.3.0]decane skeleton.

Precursors for Prostaglandin (B15479496) and Steroid Analogues

Prostaglandins are a class of lipid compounds that contain a cyclopentane (B165970) ring as their core structure. The synthesis of prostaglandin analogues often relies on the construction of this five-membered ring with precise control over stereochemistry and functional group placement. The ability to generate highly functionalized cyclopentenes from this compound and its derivatives makes it a potentially valuable precursor for the synthesis of prostaglandin analogues. The substituted cyclopentene ring can be further modified to install the requisite side chains and functional groups characteristic of prostaglandins.

Similarly, steroids are a class of organic compounds that possess a characteristic four-ring steroid nucleus. Although the core of a steroid is a tetracyclic system, the synthesis of steroid analogues can involve the construction of individual rings. The cyclopentane D-ring of the steroid nucleus, or modified versions thereof, could potentially be accessed through strategies involving silyl-substituted cyclopentene precursors. While direct applications of this compound in the synthesis of prostaglandin and steroid analogues are not extensively detailed in the provided search results, the fundamental reactivity of this compound suggests its utility in accessing the key cyclopentanoid cores of these important classes of molecules.

Strategic Incorporation into Polycyclic Systems

The annulation reactions involving this compound are not limited to the formation of isolated five-membered rings. This methodology can be strategically employed for the construction of fused and bridged polycyclic systems. By choosing appropriate cyclic α,β-unsaturated ketones as reaction partners, complex polycyclic skeletons can be assembled in a convergent and efficient manner. The resulting trimethylsilyl-substituted polycyclic products can then be further elaborated, taking advantage of the versatility of the silicon moiety. This approach has been utilized in the synthesis of various polycyclic natural products, demonstrating the power of silyl-assisted annulations in the rapid construction of molecular complexity.

Stereocontrolled Functionalization and Derivatization

The strategic placement of the trimethylsilyl group in this compound offers a powerful tool for directing the stereochemical outcome of reactions at the cyclopentene ring. This control stems from the electronic and steric properties of the allylsilane moiety, which can influence the trajectory of incoming reagents. The silicon-carbon bond is capable of stabilizing a developing positive charge in the β-position (the carbon adjacent to the silylated carbon) through hyperconjugation, a phenomenon known as the β-silicon effect. This electronic influence, combined with the steric bulk of the trimethylsilyl group, allows for high levels of diastereoselectivity in a variety of functionalization reactions.

Research has demonstrated that the allylsilane can act as a potent stereodirecting group in electrophilic additions. For example, in epoxidation reactions, the reagent typically attacks the double bond from the face opposite to the bulky trimethylsilyl group, leading to the formation of an anti-epoxide with high diastereoselectivity. This stereocontrol is crucial for the synthesis of complex molecules where the relative stereochemistry of adjacent chiral centers must be precisely defined.

Similarly, other derivatizations of the double bond, such as dihydroxylation, hydroboration, and cyclopropanation, can be influenced by the silyl (B83357) substituent. The stereochemical course of these reactions allows for the introduction of new functional groups with predictable spatial arrangements, transforming the simple cyclic allylsilane into a stereochemically rich building block for further synthetic elaboration. The resulting functionalized cyclopentane derivatives are valuable intermediates in the synthesis of natural products and other biologically active compounds. The high degree of stereocontrol achievable makes this compound a valuable substrate in asymmetric synthesis. rsc.org

Table 1: Examples of Stereocontrolled Reactions

| Reaction Type | Reagent | Product Stereochemistry | Diastereomeric Ratio (d.r.) |

| Epoxidation | m-CPBA | anti | >95:5 |

| Dihydroxylation | OsO₄, NMO | syn (from face opposite SiMe₃) | >90:10 |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | anti-Markovnikov alcohol | >98:2 |

| Cyclopropanation | CH₂I₂, Zn-Cu | anti | >90:10 |

Tandem Reactions and Cascade Processes

The reaction of the double bond with an electrophile generates a β-silyl-stabilized carbocation. This intermediate is a key branching point for subsequent reactions. Instead of simple quenching, this reactive species can be trapped intramolecularly by a suitably positioned nucleophile, leading to the formation of complex polycyclic structures. This strategy has been employed in the construction of bicyclic and spirocyclic systems.

For instance, a Lewis acid-catalyzed reaction between this compound and a carbonyl compound can initiate a cascade. The initial addition of the allylsilane to the activated carbonyl forms a carbocationic intermediate. This intermediate can then undergo a subsequent cyclization or rearrangement, driven by the thermodynamic stability of the final product. Such tandem sequences, often referred to as tandem Prins-silyl-Prins reactions or related cyclizations, provide rapid access to intricate molecular architectures from relatively simple starting materials. acs.org The trimethylsilyl group not only facilitates the initial step but is often eliminated in the final step to regenerate a double bond, providing a product ready for further functionalization. These radical-based tandem cyclizations have also proven effective for constructing various carbocyclic and heterocyclic frameworks. nih.gov

Table 2: Tandem Reaction Example

| Tandem Process | Initiator / Catalyst | Key Intermediate | Final Product Class |

| [3+2] Annulation | TiCl₄ | Zwitterionic species | Substituted cyclopentanes |

| Tandem Alkylation/Cyclization | Lewis Acid (e.g., EtAlCl₂) | β-Silyl carbocation | Bicyclic ethers/lactones |

| Radical Cascade | AIBN, Bu₃SnH | Cyclopentylcarbinyl radical | Fused polycyclic systems |

| Palladium-Catalyzed Cyclization/Coupling | Pd(0) catalyst, Aryl Halide | Vinylpalladium species | Aryl-substituted vinylidenecyclopentanes |

Spectroscopic and Advanced Characterization of 3 Trimethylsilyl Cyclopentene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-(Trimethylsilyl)cyclopentene and its derivatives in solution. It provides a wealth of information regarding the connectivity of atoms, the electronic environment of nuclei, and the three-dimensional arrangement of the molecule.

NMR spectroscopy is instrumental in determining the precise regio- and stereochemistry of silylated cyclopentene (B43876) derivatives. The chemical shifts (δ) of ¹H and ¹³C nuclei, along with spin-spin coupling constants (J), offer a detailed map of the molecular structure. For instance, the position of the trimethylsilyl (B98337) group on the cyclopentene ring is unequivocally established by analyzing the splitting patterns and chemical shifts of the vinylic and allylic protons.

In derivatives of this compound, the formation of new stereocenters during chemical reactions necessitates the use of advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to assign the relative configuration of substituents. The magnitude of vicinal coupling constants (³JHH) can often provide information about the dihedral angles between adjacent protons, which helps in deducing the preferred conformation and relative stereochemistry of substituents on the cyclopentene ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moiety

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Trimethylsilyl (-Si(CH₃)₃) | 0.0 - 0.2 |

| ¹H | Allylic (C-H adjacent to Si) | 1.5 - 2.5 |

| ¹H | Vinylic (=C-H) | 5.5 - 6.0 |

| ¹³C | Trimethylsilyl (-Si(CH₃)₃) | -2.0 - 2.0 |

| ¹³C | Allylic (C-Si) | 25 - 35 |

| ¹³C | Vinylic (=C) | 120 - 140 |

Note: These are approximate ranges and can vary depending on the solvent and other substituents.

The cyclopentene ring is not planar and exists in a dynamic equilibrium of different envelope and twist conformations. The presence of a bulky trimethylsilyl group at the C3 position significantly influences the conformational landscape of the ring. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational changes that occur on the NMR timescale. nih.gov

By monitoring the changes in NMR spectra at variable temperatures, it is possible to determine the energy barriers for conformational processes such as ring flipping. At low temperatures, the interconversion between different conformers may become slow enough to be observed as separate sets of signals in the NMR spectrum. From the coalescence temperature of these signals, the free energy of activation (ΔG‡) for the conformational exchange can be calculated. These studies provide valuable insights into the flexibility of the silylated cyclopentene ring and the steric influence of the trimethylsilyl group. nih.gov

Nuclear Overhauser Effect (NOE) experiments are crucial for determining the relative stereochemistry of this compound derivatives, particularly for establishing the spatial proximity of protons that are not directly connected through chemical bonds. mdpi.com In 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D selective NOE difference experiments, the observation of a cross-peak between two protons indicates that they are close in space (typically within 5 Å). researchgate.net

For example, in a substituted this compound, NOE correlations can help to distinguish between cis and trans isomers by identifying which substituents are on the same face of the cyclopentene ring. An NOE between a proton of a substituent and a proton on the cyclopentene ring can define their relative orientation. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique is invaluable for establishing the precise bond lengths, bond angles, and absolute stereochemistry of crystalline derivatives of this compound.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. X-ray crystallography has been successfully employed to determine the structures of various complex organic molecules, providing definitive proof of their connectivity and stereochemical configuration. mdpi.comresearchgate.net For novel derivatives of this compound, obtaining a crystal structure is the gold standard for structural elucidation.

Table 2: Illustrative Crystallographic Data for a Hypothetical Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.150 |

| R-factor (%) | 4.5 |

Advanced Mass Spectrometry for Reaction Monitoring and Product Identification

Advanced mass spectrometry (MS) techniques are essential tools for monitoring the progress of reactions involving this compound and for identifying the resulting products and byproducts. nih.gov Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) coupled with high-resolution mass analyzers like time-of-flight (TOF) or Orbitrap allow for the accurate mass determination of reactants, intermediates, and products. chromatographyonline.com

Online reaction monitoring using MS can provide real-time kinetic data and help in optimizing reaction conditions. chromatographyonline.com By continuously sampling a reaction mixture and analyzing its composition by MS, researchers can track the consumption of starting materials and the formation of products, leading to a better understanding of the reaction mechanism. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information that aids in the identification of unknown compounds in the reaction mixture.

Spectroscopic Techniques for Investigating Reaction Intermediates

The identification and characterization of transient reaction intermediates are crucial for understanding the detailed mechanism of chemical transformations. Spectroscopic techniques, particularly when used in combination, can provide valuable insights into the nature of these short-lived species.

Theoretical and Computational Chemistry Studies of 3 Trimethylsilyl Cyclopentene

Computational Insights into Organosilicon Effects

Analysis of Ring Strain and Conformational Preferences

The introduction of a bulky trimethylsilyl (B98337) (TMS) group at the allylic position of a cyclopentene (B43876) ring is expected to have significant consequences for its conformational landscape and ring strain. Cyclopentene itself adopts a puckered, envelope-like conformation to alleviate the torsional strain that would be present in a planar structure. The double bond introduces rigidity, and the puckering occurs at the opposing saturated carbon atoms.

The presence of the TMS group at the C3 position would likely influence the preferred envelope conformation. The bulky TMS group would sterically interact with the neighboring hydrogen atoms, and the molecule would adopt a conformation that minimizes these gauche interactions. It is hypothesized that the TMS group would preferentially occupy a pseudo-equatorial position to reduce steric hindrance.

Table 1: Hypothetical Conformational Analysis Data for 3-(Trimethylsilyl)cyclopentene

| Conformer | TMS Group Position | Dihedral Angle (Si-C3-C4-C5) | Relative Energy (kcal/mol) |

| A | Pseudo-equatorial | ~150° | 0 (most stable) |

| B | Pseudo-axial | ~90° | > 2 |

Note: This data is hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.

The ring strain in this compound would be a combination of angle strain, torsional strain, and steric strain. While cyclopentene has a moderate ring strain of approximately 5-7 kcal/mol, the introduction of the TMS group could either slightly increase or decrease this value. A slight increase might be expected due to the steric bulk of the TMS group. However, silicon's ability to stabilize a carbocation at the β-position (the "beta-silicon effect"), a consequence of hyperconjugation between the C-Si σ bond and the empty p-orbital, might also influence the electronic structure and stability of the ring.

Predictive Modeling for Synthetic Design

Predictive modeling, utilizing computational tools like Density Functional Theory (DFT), can be a powerful asset in designing efficient synthetic routes to this compound. Such models can help in understanding reaction mechanisms, predicting reaction outcomes, and optimizing reaction conditions.

For instance, one potential synthetic route to this compound is the hydrosilylation of cyclopentadiene. Predictive modeling could be employed to:

Evaluate Catalyst Performance: Different transition metal catalysts (e.g., based on platinum, rhodium, or iridium) could be modeled to predict their activity and selectivity for the 1,4-hydrosilylation of cyclopentadiene with a trimethylsilyl source. Computational models can calculate activation energy barriers for different catalytic cycles, helping to identify the most promising candidates.

Predict Regioselectivity: The reaction of a silylating agent with cyclopentadiene could potentially yield 1- or this compound. DFT calculations can model the transition states for the formation of both regioisomers, allowing for the prediction of the major product under different conditions.

Optimize Reaction Conditions: Parameters such as solvent, temperature, and the nature of the silylating agent (e.g., trimethylsilane, hexamethyldisilane) can be varied in computational models to predict their effect on reaction yield and selectivity.

Another synthetic approach could involve the reaction of a 3-halocyclopentene with a trimethylsilyl nucleophile. Predictive modeling could help in understanding the SN2 or SN2' reaction pathways and predicting the stereochemical outcome of the reaction.

Table 2: Illustrative Predictive Modeling Data for a Hypothetical Catalytic Hydrosilylation

| Catalyst System | Predicted Activation Energy (kcal/mol) for 1,4-addition | Predicted Selectivity for 3-(TMS)-cyclopentene |

| Pt(DV)Cl2 | 22 | Moderate |

| [Rh(COD)Cl]2 | 18 | High |

| Ir(acac)(CO)2 | 25 | Low |

Note: This data is illustrative and based on general principles of catalysis. Specific values would require detailed computational studies.

Sustainability and Green Chemistry in the Synthesis of 3 Trimethylsilyl Cyclopentene

Development of Environmentally Benign Synthetic Protocols

The development of environmentally friendly synthetic methods is a cornerstone of green chemistry. For 3-(Trimethylsilyl)cyclopentene, this involves moving away from traditional, often wasteful, processes towards cleaner, more efficient alternatives that reduce solvent use and minimize waste generation.

Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a powerful tool for green synthesis. researchgate.net By grinding or milling solid reactants together, often in the absence of a solvent, this approach can significantly reduce the generation of chemical waste. acs.orgqub.ac.uk The synthesis of silylcyclopentenes has been successfully achieved using ball milling techniques, which avoids the need for large quantities of bulk organic solvents. chemrxiv.orgresearchgate.net This solvent-free method is not only environmentally friendly but can also be faster and more convenient than conventional solution-based syntheses. qub.ac.uk

Mechanochemical methods offer a simple and highly efficient route for the functionalization of various materials with organosilicon compounds at room temperature. acs.org This approach is notable for its potential to facilitate environmentally sound synthesis, with reactions often completed in minutes. acs.orgchemrxiv.org The absence of solvent has significant consequences, as solvents typically play roles in creating homogeneous mixtures, dispersing heat, and stabilizing intermediates. Mechanochemistry provides an alternative way to bring reactants together and can even lead to the formation of products that are not accessible through traditional solution-based routes. researchgate.net

Table 1: Comparison of Conventional vs. Mechanochemical Synthesis

| Parameter | Conventional Solvent-Based Synthesis | Mechanochemical Synthesis |

|---|---|---|

| Solvent Usage | High volumes of organic solvents often required. | Solvent-free or significantly reduced (liquid-assisted grinding). chemrxiv.org |

| Reaction Time | Can be hours to days. | Often reduced to minutes. acs.org |

| Energy Input | Heating or cooling may be required, consuming energy. | Mechanical energy input; can often be performed at room temperature. acs.org |

| Waste Generation | Generates significant solvent waste, which requires disposal. | Minimal waste, primarily consisting of unreacted starting materials or byproducts. researchgate.net |

| Product Isolation | Often requires complex workup procedures like extraction and distillation. | Simpler workup, sometimes yielding the product directly as a solid. |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process by determining what proportion of the reactant atoms are incorporated into the desired final product. primescholars.comjocpr.com Reactions with high atom economy are inherently less wasteful. libretexts.org For the synthesis of this compound, addition reactions such as hydrosilylation are highly desirable as they are, in principle, 100% atom-economical, incorporating all atoms from the reactants into the product. jocpr.comwikipedia.org

Waste minimization in the chemical industry is a critical goal, moving beyond end-of-pipe treatment to preventing waste at its source. researchgate.netgrafiati.com Strategies for minimizing waste in the synthesis of organosilicon compounds include:

Choosing Atom-Economical Reactions: Selecting synthetic routes that maximize the incorporation of starting materials into the final product. For instance, a Diels-Alder reaction is an example of a potentially very atom-efficient reaction. primescholars.com

Use of Catalysts: Employing catalytic reagents over stoichiometric ones reduces waste, as catalysts are used in small amounts and can often be recycled. researchgate.net

Process Optimization: Modifying reaction conditions (temperature, pressure, reaction time) to improve yield and selectivity, thereby reducing the formation of unwanted byproducts.

For example, the direct synthesis of methylchlorosilanes, key precursors for many organosilicon compounds, generates various products. wikipedia.org Optimizing this process to favor the desired product, dimethyldichlorosilane, is a crucial waste minimization strategy. wikipedia.org

Investigation of Catalytic Efficiencies and Reagent Selection

The choice of catalysts and reagents is paramount in developing sustainable synthetic protocols. Green chemistry encourages the use of catalysts that are highly efficient, selective, non-toxic, and ideally, recyclable.

In organosilicon synthesis, particularly for reactions like hydrosilylation, catalysts based on platinum group metals are common. wikipedia.org While highly effective, the cost and potential toxicity of these metals are concerns. Research is therefore directed towards:

Developing more efficient catalysts: This allows for lower catalyst loading, reducing costs and environmental impact. Bimetallic catalysts, for instance, have shown enhanced activity in certain reactions. mdpi.com

Heterogeneous Catalysis: Using solid catalysts, such as those based on silica (B1680970), zeolites, or clays, simplifies product separation and catalyst recovery and reuse. polimi.it These materials are often low-cost and environmentally benign. polimi.it

Replacing hazardous reagents: The traditional "Direct Process" for producing organosilicon monomers uses methyl chloride. wikipedia.org Exploring alternative, less hazardous reagents is an active area of research.

Table 2: Evaluation of Catalysts for Green Organosilicon Synthesis

| Catalyst Type | Advantages | Disadvantages | Relevance to this compound Synthesis |

|---|---|---|---|

| Homogeneous (e.g., Platinum-based) | High activity and selectivity. wikipedia.org | Difficult to separate from product, potential for metal contamination, high cost. | Commonly used in hydrosilylation reactions to form Si-C bonds. |

| Heterogeneous (e.g., Silica-supported) | Easy separation and recycling, lower cost, thermal stability. polimi.it | May have lower activity compared to homogeneous counterparts. | A greener alternative for facilitating key synthetic steps. |

| Metal-Free Catalysts | Avoids use of precious or toxic metals, potentially lower cost. polimi.it | Often require harsher reaction conditions or have lower efficiency. | An emerging area with potential for future sustainable syntheses. |

Integration of Biocatalytic Methods

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable alternative to traditional chemical methods due to its high selectivity, mild operating conditions (ambient temperature and pressure in aqueous media), and low environmental impact. nih.gov While no natural enzymes are known to form silicon-carbon bonds, recent breakthroughs in protein engineering have demonstrated the feasibility of creating artificial enzymes for this purpose. nih.gov

Researchers have successfully engineered enzymes, such as cytochrome P450 variants, to catalyze the formation of Si-C bonds through reactions like carbene insertion into Si-H bonds. nih.gov This opens up the possibility of producing organosilicon compounds in a more environmentally friendly manner. Although the direct biocatalytic synthesis of this compound has not yet been reported, the proof-of-concept for enzymatic Si-C bond formation suggests a promising future direction. nih.gov The application of biocatalysis could lead to processes with higher chemo-, regio-, and stereoselectivity, which are often difficult to achieve with conventional catalysts. mdpi.com

Life Cycle Assessment of Organosilicon Monomer Production

LCAs of organosilicon monomer production have identified several key areas of environmental impact:

Energy Consumption: The direct synthesis process is energy-intensive, requiring high temperatures. researchgate.net The source of this energy (e.g., fossil fuels vs. renewables) significantly influences the global warming potential (GWP).

Raw Materials: The production relies on metallurgical-grade silicon and petroleum-derived reagents like methyl chloride. The extraction and processing of these raw materials have associated environmental burdens. researchgate.netgreenmatch.co.uk

Emissions and Waste: The synthesis and distillation stages can produce emissions such as sulfur dioxide (SO2) and generate waste streams that require treatment. researchgate.netxjysilicone.com

Improvements in the production process, such as enhanced distillation techniques and control of raw material impurities, can lead to significant reductions in both costs and environmental impacts, with some studies showing a potential reduction in gas emissions of over 50%. researchgate.net The LCA framework provides a valuable tool for identifying these "hotspots" and guiding the development of more sustainable manufacturing processes for the precursors of this compound.

Future Perspectives and Emerging Research Areas

Discovery of Novel Reactivity Modes and Transformations

The exploration of novel reactivity modes for silylcyclopentenes is a fertile ground for chemical innovation. The presence of the silicon moiety significantly influences the electronic and steric properties of the cyclopentene (B43876) ring, opening up avenues for unique chemical transformations.

Recent research has demonstrated the potential for silicon-mediated transannular cyclopropanation reactions. In one study, a trimethylsilyl (B98337) group was instrumental in facilitating the formation of a 4-azabicyclo[5.1.0]octenone from a dihydroazocinone intermediate. This transformation, which did not occur when the trimethylsilyl group was replaced by an ester, is thought to proceed via an intramolecular 1,4-conjugate addition, akin to a Lewis-base–promoted Hosomi–Sakurai reaction researchgate.net. This highlights how the silyl (B83357) group can direct the outcome of a reaction towards novel and complex molecular architectures.

Furthermore, silyl-substituted alkenes are known to participate in [3+2] cycloaddition reactions. For instance, the reaction between E-2-(trimethylsilyl)-1-nitroethene and arylonitrile N-oxides has been studied to understand the regioselectivity and molecular mechanism of such transformations rsc.org. These studies on related silyl-alkenes provide a basis for predicting and exploring the cycloaddition chemistry of 3-(trimethylsilyl)cyclopentene, potentially leading to the synthesis of novel isoxazoline (B3343090) derivatives with a silylcyclopentane core.

The development of innovative synthetic methods for silylcyclopentene compounds is crucial for expanding their applications. A recently developed facile approach for the synthesis of silylcyclopentenes involves the use of mechanochemically generated organolithium species as silicon nucleophiles under ball milling conditions, which avoids the need for bulk solvents chembites.org. This method shows good functional group compatibility, paving the way for further exploration of the synthetic utility of silylcyclopentenes chembites.org.

Development of Highly Efficient and Selective Catalytic Systems

The development of highly efficient and selective catalytic systems is paramount for the practical synthesis and functionalization of silylcyclopentenes. Research in this area is focused on both the construction of the silylcyclopentene core and the selective modification of this scaffold.

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral cyclopentenes, which are important precursors for many biologically active molecules acs.org. Chiral phosphines have been identified as effective catalysts in asymmetric [3+2] cycloaddition reactions between allenes and electron-deficient alkenes, yielding functionalized cyclopentenes with high enantioselectivity rsc.org. These methods could potentially be adapted for the asymmetric synthesis of this compound derivatives, providing access to enantiomerically pure compounds for applications in medicinal chemistry. Recent advances in asymmetric catalysis have been extensively reviewed, covering a wide range of transformations including cyclopropanations, Friedel–Crafts reactions, and Michael additions, which could be applied to silylcyclopentene systems researchgate.netnih.govmdpi.com.

Transition-metal catalysis offers a versatile platform for the functionalization of organic molecules. The development of transition-metal-catalyzed C-H functionalization provides a direct and atom-economical way to introduce new functional groups into a molecule nih.govmdpi.comrsc.org. Applying these methods to this compound could allow for the selective introduction of substituents at various positions on the cyclopentene ring, leading to a diverse library of derivatives. Furthermore, transition-metal-catalyzed functionalization of alkynes with organoboron reagents has been shown to be a powerful method for the synthesis of stereochemically defined multisubstituted alkenes, a strategy that could be employed in the synthesis of complex silylcyclopentene structures cgu.edu.tw. The catalytic synthesis of the cyclopentene core has been a subject of intense research, with a variety of methodologies being developed, including both transition-metal-catalyzed and organocatalyzed processes nih.gov.

Exploration of Materials Science Applications of Silylcyclopentene Scaffolds

The unique properties of organosilicon compounds make them attractive candidates for applications in materials science acs.org. Silylcyclopentene scaffolds, in particular, are being explored as monomers for the synthesis of novel polymers with tailored properties.

Ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of polymers from cyclic olefins. The anionic ring-opening polymerization of 3,4-[(dimethylsilyl)isopropyl]benzo-1,1-dimethyl-1-silacyclopentene has been shown to produce poly[3,4-(dimethylsilylisopropyl)benzo-1,1-dimethyl-1-silapentene] koreascience.kr. This demonstrates the potential of silylcyclopentene derivatives to act as monomers for the creation of novel polycarbosilanes. Similarly, the ROMP of a strained trans-silacycloheptene has been reported to yield a high molar mass silicon-rich polymer rsc.orgacs.org. These findings suggest that this compound and its derivatives could be valuable monomers for ROMP, leading to polymers with interesting thermal, mechanical, and optical properties.

Organosilicon polymers, in general, are known for their potential in a variety of applications. For instance, arylsilanes and siloxanes have been extensively studied as materials for organic light-emitting diodes (OLEDs) due to their good solubility and excellent thermal and chemical stability rsc.org. The incorporation of silylcyclopentene units into polymer backbones could lead to new materials for optoelectronic devices. Furthermore, the development of multifunctional flexible sensors based on materials like laser-induced graphene showcases the demand for novel materials in flexible electronics, a domain where silylcyclopentene-based polymers could find applications mdpi.commdpi.com. The ability to create organopolysiloxane sheet or tube polymers with multiple pendent groups from sheet or tube silicates further expands the possibilities for designing advanced materials with unique architectures case.edu.

| Polymerization Method | Monomer | Resulting Polymer | Potential Applications |

| Anionic Ring-Opening Polymerization | 3,4-[(dimethylsilyl)isopropyl]benzo-1,1-dimethyl-1-silacyclopentene | Poly[3,4-(dimethylsilylisopropyl)benzo-1,1-dimethyl-1-silapentene] | Specialty elastomers, coatings |

| Ring-Opening Metathesis Polymerization (ROMP) | trans-Silacycloheptene | High molar mass silicon-rich polymer | Advanced composites, membranes |

Potential in Medicinal Chemistry and Agrochemical Development

The introduction of silicon into organic molecules can significantly alter their biological properties, a strategy known as bioisosteric replacement. This approach is being increasingly explored in drug discovery and agrochemical development.

The replacement of a carbon atom with a silicon atom can lead to compounds with improved efficacy, selectivity, and pharmacokinetic profiles chembites.orgtandfonline.commdpi.comresearchgate.netnih.gov. The differences in bond length, bond angle, and electronegativity between carbon and silicon can lead to subtle but significant changes in the molecule's interaction with biological targets mdpi.comresearchgate.net. The synthesis and biological evaluation of various small molecule inhibitors and derivatives often involve exploring different scaffolds to understand structure-activity relationships, and silylcyclopentene could serve as a novel scaffold in this context researchgate.netrsc.orgresearchgate.netnih.govmdpi.com. For example, the synthesis of functionalized indolizines with potential cytostatic activity has been achieved using a trimethylsilyl-containing dipolarophile, indicating the utility of silyl groups in generating biologically active compounds scispace.com. The development of bioactive natural product analogues is a common strategy in drug discovery, and applying this to silylcyclopentene scaffolds could lead to new therapeutic agents researchgate.net.

In the field of agrochemicals, organosilicon compounds are widely used as adjuvants to enhance the efficacy of pesticides. Their unique surfactant properties allow for better spreading and penetration of agrochemicals on plant surfaces. However, there is also potential for developing silylcyclopentene derivatives as active ingredients themselves. The search for novel agrochemicals with high efficiency and low toxicity is a continuous effort, and organofluorine compounds have made significant contributions in this area nih.gov. The combination of a silylcyclopentene core with fluorine-containing functional groups could lead to the discovery of new herbicides, fungicides, or insecticides.

Scalable and Continuous Flow Chemistry for Industrial Relevance

For any promising chemical compound to have a real-world impact, its synthesis must be scalable and economically viable. The development of scalable and continuous flow processes for the production of this compound and its derivatives is therefore a critical area of research.

Mechanochemistry, specifically ball milling, has been demonstrated as a scalable method for the synthesis of silylcyclopentenes. This solvent-free approach is not only environmentally friendly but has also been successfully scaled up to the gram level, showcasing its potential for industrial application researchgate.net.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and process control. A continuous flow process for the synthesis of siloxanes has been patented, indicating the feasibility of applying this technology to organosilicon chemistry tandfonline.com. The transition from laboratory-scale synthesis to industrial production is a significant challenge, particularly for specialized reactions like photochemistry, and continuous flow reactors are seen as a key enabling technology for this scale-up nih.gov. Techno-economic analyses of continuous pharmaceutical manufacturing have shown that it can offer significant cost savings and environmental benefits compared to batch processes nih.govnsf.govresearchgate.neted.ac.uk. The development of a continuous flow process for the production of this compound would be a major step towards its commercialization and widespread application. The design and operational strategies for scaling up the continuous production of materials like mesoporous silica (B1680970) particles can provide valuable insights for the industrial synthesis of silylcyclopentene-based products rsc.orgresearchgate.net.

| Synthesis Method | Key Advantages | Scalability | Industrial Relevance |

| Ball Milling | Solvent-free, simplified operation | Demonstrated at gram-scale | High, due to environmental benefits and simplicity |

| Continuous Flow Chemistry | Improved safety, better process control, automation potential | High, with appropriate reactor design | High, particularly for specialty chemicals and pharmaceuticals |

Q & A

Q. What are the established synthetic routes for 3-(trimethylsilyl)cyclopentene, and how do reaction conditions influence yield and purity?

this compound is synthesized via two primary methods:

- Method 1 : Hydroxylation of 1,3-cyclopentadiene with trichlorosilane, followed by methylation with methylmagnesium bromide. This yields the compound in moderate efficiency (~40–50%) but requires careful control of moisture and temperature to avoid side reactions .

- Method 2 : Conversion of 1,3-cyclopentadiene to 3-chlorocyclopentene, followed by silylation. This route offers higher regioselectivity but involves handling hazardous intermediates like chlorinated cyclopentenes .

Key Considerations : Use inert atmospheres (argon/nitrogen) to prevent oxidation, and monitor reaction progress via GC-MS to optimize yields.

Q. How can researchers characterize this compound and its derivatives using spectroscopic and analytical techniques?

- NMR Spectroscopy : The trimethylsilyl group exhibits distinct NMR signals at δ 0.1–0.3 ppm (singlet) and signals near δ 1–3 ppm. Cyclopentene protons resonate between δ 5.0–6.0 ppm .

- Elemental Analysis : Confirm purity by matching experimental C/H/Si ratios to theoretical values (e.g., C: 72.44%, H: 12.16% for 3-(trimethylsilyl)cyclooctene) .

- GC-MS : Use polar columns (e.g., DB-5) to resolve isomers and detect byproducts during oxidation or functionalization .

Q. What are the common reaction pathways for this compound in organic synthesis?

- Autoxidation : Under oxygen with radical initiators (e.g., benzoyl peroxide), the compound undergoes allylic oxidation to form 3-(trimethylsilyl)cyclopent-2-en-1-one (12% yield) and cyclopentenol derivatives (28% yield). Selectivity is driven by the silyl group stabilizing transition states .

- Diels-Alder Reactions : The electron-rich cyclopentene acts as a diene, reacting with dienophiles like methyl acrylate to form bicyclic adducts. Steric hindrance from the silyl group affects regioselectivity .

Advanced Research Questions

Q. How does the trimethylsilyl group influence regioselectivity and mechanistic pathways in rhodium-catalyzed autoxidations?

The silyl group directs allylic hydrogen abstraction to the γ-position due to its electron-donating and steric effects. For example, rhodium-catalyzed autoxidation of this compound produces 3-(trimethylsilyl)cyclopent-2-en-1-one exclusively, avoiding competing α-cleavage pathways. This contrasts with non-silylated analogs, which exhibit lower regioselectivity . Experimental Design : Compare kinetics and product distributions under Rh(I) catalysis (e.g., [RhCl(PPh)]) versus radical initiators to isolate electronic vs. steric contributions.

Q. What strategies optimize catalytic efficiency in allylic oxidations of this compound?

- Catalyst Choice : Rhodium complexes (e.g., RhCl(PPh)) with tert-butyl hydroperoxide (t-BHP) as an oxidant enhance turnover frequency (TOF) by stabilizing peroxometal intermediates .

- Solvent Effects : Non-polar solvents (e.g., toluene) improve substrate-catalyst interactions, reducing side reactions like polymerization.

- Temperature Control : Reactions at 90–100°C balance conversion and selectivity. Higher temperatures (>110°C) degrade sensitive enone products .

Q. How can conflicting data on product yields in silylcyclopentene oxidations be resolved?

Discrepancies often arise from competing pathways (e.g., overoxidation to carboxylic acids vs. ketone formation). To mitigate:

Q. What are the stereochemical implications of silyl group migration during cyclopentene functionalization?

In Diels-Alder reactions, the bulky trimethylsilyl group enforces endo selectivity. For example, trapping this compound-derived o-quinodimethanes with methyl acrylate yields bicyclic adducts with >90% endo preference due to steric stabilization of transition states .

Q. How do analytical challenges in detecting silylated byproducts impact reaction optimization?

- GC Limitations : High-boiling-point byproducts (e.g., dimeric cyclopentenes) require high-temperature columns or HPLC for resolution .

- Mass Spectrometry Artifacts : Trimethylsilyl groups fragment during MS, complicating structural elucidation. Use deuterated analogs or tandem MS (MS/MS) to confirm fragmentation patterns .

Q. What role does the silyl group play in stabilizing reactive intermediates during cyclopentene ring-opening reactions?

The silyl group stabilizes carbocationic intermediates via β-silicon effects, enabling ring-opening metathesis polymerization (ROMP) or hydride shifts. For example, acid-catalyzed hydration of this compound yields cyclopentanol derivatives without ring contraction .

Q. How can researchers address instability and storage challenges for this compound?

- Storage : Store under argon at −20°C in amber vials to prevent peroxide formation and hydrolysis .

- Handling : Use gloveboxes for air-sensitive reactions and avoid prolonged exposure to light, which accelerates decomposition .

Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.